Product packaging for ADWX 1(Cat. No.:)

ADWX 1

Cat. No.: B1573928
M. Wt: 4071.86
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Kv1.3 Channels in Immune Cell Physiology

The Kv1.3 channel, encoded by the KCNA3 gene, is a prominent voltage-gated potassium channel found in immune cells. biorxiv.orgimmune-system-research.com While present in various immune cell subsets in their resting state, Kv1.3 expression is markedly upregulated in activated effector memory T (TEM) cells and Ig class-switched memory B cells. epfl.ch TEM cells are particularly implicated in mediating chronic autoimmune responses and tissue injury in many autoimmune diseases. nih.govmdpi.com The increased expression of Kv1.3 in these cells, compared to naive or central memory T cells, makes it a key regulator of their activation, proliferation, and cytokine production, including IL-2, IFN-γ, IL-4, and IL-17. nih.govpnas.org Kv1.3 channels modulate calcium signaling in TEM cells, which is essential for the expression of genes involved in T-cell activation and immune responses. nih.gov

Overview of Peptide-Based Ion Channel Modulators

Peptides derived from animal venoms have long been recognized as a rich source of potent and selective ion channel modulators. nih.govuq.edu.aueurekaselect.combiorxiv.org These peptides, often disulfide-rich, exhibit remarkable structural diversity and stability, allowing them to interact with ion channels with high affinity and specificity. uq.edu.au Venom peptides can modulate channel function through various mechanisms, including pore blocking and gating modification. biorxiv.orgbrieflands.com This inherent ability of venom peptides to target specific ion channel subtypes with high precision makes them valuable pharmacological tools and promising scaffolds for the development of novel therapeutics. nih.govbiorxiv.org

Rationale for Targeting Kv1.3 in Autoimmune Disorders

Targeting Kv1.3 channels presents a compelling strategy for treating T cell-mediated autoimmune diseases. nih.govimmune-system-research.comapexbt.comub.edu Effector memory T cells, characterized by high Kv1.3 expression, are central to the pathogenesis of many autoimmune conditions such as multiple sclerosis, type 1 diabetes mellitus, rheumatoid arthritis, and psoriasis. nih.govmdpi.compnas.orgsmartox-biotech.com Blocking Kv1.3 channels on these pathogenic TEM cells can suppress their activation, proliferation, and production of inflammatory cytokines, thereby potentially ameliorating disease symptoms. nih.govmdpi.compnas.orgapexbt.com A key advantage of targeting Kv1.3 is its preferential upregulation in activated TEM cells involved in autoimmune responses, offering a potential pathway for selective immunosuppression that spares other immune cell populations and limits systemic side effects. pnas.orgapexbt.compnas.org Studies in animal models of autoimmune diseases have demonstrated that inhibiting Kv1.3 can reduce disease severity and inflammatory infiltrates. pnas.orgapexbt.commedchemexpress.com

Historical Context of Scorpion Toxin Analogs as Immunomodulators

Scorpion venoms are a significant source of peptides that target potassium channels, including Kv1.3. nih.govrsc.orgscielo.br Historically, scorpion toxins like noxiustoxin (B1180526) (NTX) and charybdotoxin (B568394) (ChTX) were among the first to be discovered and characterized for their ability to block Kv channels. nih.gov While these early toxins provided valuable insights into channel function, their lack of selectivity across different potassium channel subtypes limited their therapeutic potential. nih.gov This led to efforts to develop modified or synthetic analogs of scorpion toxins with improved affinity and selectivity for specific channels like Kv1.3. The rational design and engineering of scorpion toxin-derived peptides have become a crucial approach in the search for more specific and potent immunomodulators for autoimmune diseases. rsc.orgnih.gov

Properties

Molecular Formula

C169H281N57O46S7

Molecular Weight

4071.86

SMILES

CCC(C(/N=C(O)/C/N=C(O)/C(N)C(C)C)/C(O)=N/C(/C(O)=N/C(/C(O)=N/C(/C(O)=N/C(/C(O)=NC(/C(O)=N/C(/C(O)=N/C(/C(O)=N/C(/C(O)=NC(/C(O)=N/C(C(O)=NC(C(O)=NC(C1=O)CCCCN)CC(C)C)CSSCC2/C(O)=N/C(/C(O)=N/C(/C(O)=N/C(C(N3CCCC3/C(O)=N/C(C(O)=O)CCCCN)=O)C(O)C)CSSCC(N=C(O

Origin of Product

United States

Discovery and Rational Design of Adwx 1

Derivation from Scorpion Toxin BmKTx

ADWX-1 is an optimized synthetic analog derived from BmKTx, a potassium channel toxin found in the venom of the Chinese golden scorpion, Buthus martensii. smartox-biotech.comlatoxan.com BmKTx is a member of the kaliotoxin (B585792) family, known for their activity on potassium channels. nih.govnih.gov While native BmKTx does exhibit blocking activity on the Kv1.3 channel, its potency and selectivity profile are not ideal for therapeutic application. nih.govcapes.gov.br The use of BmKTx as a template provided a structural scaffold and initial blocking activity that could be further refined through targeted modifications. nih.gov

Targeted Residue Modifications for Enhanced Potency and Selectivity

The rational design of ADWX-1 involved specific amino acid substitutions in the sequence of BmKTx. nih.govcapes.gov.br Three key residues in BmKTx were identified for modification: Glycine at position 11 (Gly11), Isoleucine at position 28 (Ile28), and Aspartic acid at position 33 (Asp33). nih.govcapes.gov.br These residues were substituted with Arginine (Arg), Threonine (Thr), and Histidine (His), respectively, resulting in the ADWX-1 peptide. nih.govcapes.gov.br

These targeted modifications led to a significant enhancement in the peptide's activity. ADWX-1 demonstrated a picomolar affinity for the Kv1.3 channel, with an IC₅₀ value of 1.89 pM. nih.govcapes.gov.brlatoxan.comapexbt.comtargetmol.commedchemexpress.com This represents a substantial increase in potency, approximately 100-fold, compared to the native BmKTx toxin. nih.govcapes.gov.br

Further research, including alanine-scanning mutagenesis of ADWX-1, highlighted the functional importance of the substituted residues. nih.govcapes.gov.br For instance, mutations at positions 11 (R11A) and 28 (T28A) in ADWX-1 significantly reduced its potency in blocking the Kv1.3 channel, indicating the critical role of Arg11 and Thr28 in toxin binding. nih.govmdpi.com Structural modeling suggests that Arg11 interacts with Asp386 in the Kv1.3 channel, while Thr28 and His33 are positioned near the selectivity filter-S6 linker region of the channel. nih.govcapes.gov.br

Evolution of Peptide Inhibitors for Kv1.3 Channel Selectivity

The development of peptide inhibitors for Kv1.3 channel selectivity has evolved from studying naturally occurring toxins to employing rational design strategies. Scorpion toxins, including BmKTx, have served as valuable starting points due to their inherent ability to interact with potassium channels. nih.govnih.gov However, achieving high selectivity among the different Kv1 subtypes (e.g., Kv1.1, Kv1.2, Kv1.3) has been a significant challenge. nih.govnih.govmdpi.com

ADWX-1 demonstrates improved selectivity for Kv1.3 over related channels like Kv1.1 and Kv1.2. nih.govcapes.gov.brsmartox-biotech.comapexbt.comrndsystems.com While it potently blocks Kv1.3 with an IC₅₀ of 1.89 pM, its affinity for Kv1.1 is considerably lower, with IC₅₀ values reported around 0.65 nM. apexbt.comrndsystems.com This represents approximately a 340-fold greater affinity for Kv1.3 compared to Kv1.1. smartox-biotech.comlatoxan.com Studies investigating the structural basis for this selectivity have indicated that residues in the channel turret region play a crucial role in determining ADWX-1's preference for Kv1.3 over Kv1.1. smartox-biotech.commdpi.com Rational design, informed by structural insights and mutagenesis studies, has been instrumental in enhancing this selectivity profile, moving beyond the limitations of native toxins. nih.govcapes.gov.brnih.govnih.govnih.govmdpi.commdpi.com

Design Principles for Peptide-Based Immunosuppressants

The design of peptide-based immunosuppressants targeting ion channels like Kv1.3 is guided by principles aimed at achieving high potency, selectivity, and ultimately, therapeutic efficacy. Key principles include:

Target Identification: Identifying ion channels or other molecules critically involved in the activation and function of immune cells responsible for autoimmune responses, such as the Kv1.3 channel in effector memory T cells. nih.govimmune-system-research.comcapes.gov.brnih.gov

Lead Discovery from Natural Sources: Utilizing natural toxins or peptides with known activity on the target as starting points for drug design. nih.govnih.gov Scorpion toxins are a prime example in the context of Kv channels. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the peptide sequence and structure to understand how these changes affect binding affinity, potency, and selectivity for the target channel. researchgate.net

Rational Modification based on Structural Insights: Employing techniques such as alanine-scanning mutagenesis and computational modeling to identify key residues involved in the interaction between the peptide and the channel, and using this information to guide targeted modifications that enhance desired properties. nih.govcapes.gov.brnih.govmdpi.commdpi.com

Improving Selectivity: Designing peptides that potently block the target channel (e.g., Kv1.3) while exhibiting minimal activity on other related channels or off-target molecules to reduce potential side effects. nih.govcapes.gov.brnih.govsmartox-biotech.comapexbt.comnih.govmdpi.comrndsystems.com This often involves understanding the structural differences between channel subtypes and designing peptides that exploit these differences. smartox-biotech.commdpi.com

Enhancing Stability and Pharmacokinetic Properties: While not within the scope of this article's content exclusions, in broader peptide drug design, principles also include modifying peptides to improve their stability against proteolysis and optimize their absorption, distribution, metabolism, and excretion. researchgate.net

The development of ADWX-1 exemplifies these principles, starting from a natural scorpion toxin and applying rational design based on targeted modifications and structural understanding to create a highly potent and selective Kv1.3 channel inhibitor with potential as an immunosuppressant. nih.govcapes.gov.brnih.gov

Here is a summary of key data related to ADWX-1:

PropertyValueSource
Molecular FormulaC₁₆₉H₂₈₁N₅₇O₄₆S₇ latoxan.comrndsystems.com
Molecular Weight~4071.86 - 4071.90 Da latoxan.comrndsystems.com
SequenceVGINVKCKHSRQCLKPCKDAGMRFGKCTNGKCHCTPK rndsystems.com
Disulfide BridgesCys7-Cys27, Cys13-Cys32, Cys17-Cys34 rndsystems.com
IC₅₀ (Kv1.3)1.89 pM (0.0019 nM) nih.govimmune-system-research.comcapes.gov.brlatoxan.comapexbt.comtargetmol.commedchemexpress.comrndsystems.com
IC₅₀ (Kv1.1)0.65 nM apexbt.commdpi.comrndsystems.com
Selectivity (Kv1.3 vs Kv1.1)~340-fold smartox-biotech.comlatoxan.com
DerivationSynthetic analog of BmKTx from Buthus martensii scorpion venom smartox-biotech.comlatoxan.com

Molecular Mechanisms of Adwx 1 Interaction with Kv1.3 Channel

Binding Affinity and Kinetic Characteristics of Kv1.3 Blockade

ADWX-1 exhibits a remarkably high binding affinity for the Kv1.3 channel, blocking its activity with picomolar potency. The reported half-maximal inhibitory concentration (IC50) is approximately 1.89 pM, which represents a 100-fold increase in potency compared to its parent toxin, BmKTX.

Electrophysiological studies have demonstrated that ADWX-1 functions as a pure pore blocker. Its binding to the channel effectively occludes the ion conduction pathway, thereby reducing the number of open, current-passing channels. Crucially, the application of ADWX-1 does not alter the voltage-dependence of channel activation (the G-V curve) or the time constants associated with channel activation and inactivation. This indicates that the toxin does not interfere with the voltage-sensing domains or the gating machinery of the channel, but rather physically obstructs the pore.

A key feature of ADWX-1 is its significant selectivity for Kv1.3 over other closely related Kv1 family members, particularly Kv1.1 and Kv1.2. While specific IC50 values for Kv1.1 and Kv1.2 are not always detailed in parallel studies, the peptide displays a markedly greater affinity for Kv1.3, reported to be over 340-fold higher than for other related voltage-dependent channels. This high degree of selectivity is critical for its potential as a targeted therapeutic agent, as Kv1.1 and Kv1.2 channels are involved in different physiological processes, and their inhibition could lead to undesirable side effects.

Binding Affinity of ADWX-1 for Kv Channels

ChannelReported IC50Selectivity vs. Kv1.3
Kv1.31.89 pM-
Kv1.1Significantly lower affinityHigh
Kv1.2Significantly lower affinityHigh

Structural Determinants of ADWX-1 Selectivity

The pronounced selectivity of ADWX-1 for Kv1.3 is governed by specific structural interactions between the peptide and the channel's outer vestibule. Differences in the amino acid sequences and resulting conformations of the turret and pore loop regions among Kv1 subtypes are the primary determinants of this selective binding.

Computational models of the ADWX-1-Kv1.3 complex have identified key intermolecular interactions that contribute to the high-affinity binding. The three residues substituted from BmKTX to create ADWX-1 are all crucial for its enhanced potency and selectivity.

Arg(11) of ADWX-1: This residue forms a critical electrostatic interaction with Asp(386) located in the outer vestibule of the Kv1.3 channel.

Thr(28) and His(33) of ADWX-1: These residues are positioned directly above the selectivity filter and the S6 linker of the channel, contributing to the stable occlusion of the pore.

Alanine-scanning mutagenesis has further validated the importance of these and other functional residues on ADWX-1 in the blockade of the Kv1.3 channel.

The turret region, a loop connecting the S5 transmembrane segment and the pore helix, is a major structural determinant of ADWX-1's selectivity. The amino acid sequences of the turrets vary between Kv1.1, Kv1.2, and Kv1.3, leading to distinct three-dimensional conformations. Research has shown that the turret of the Kv1 channel is a critical factor for the selective binding of ADWX-1 to Kv1.3 over Kv1.1. In fact, experiments involving the mutation of residues in the Kv1.1 turret to mimic the corresponding sequence in Kv1.3 resulted in a significant increase in the inhibition of Kv1.1 by ADWX-1, directly demonstrating the turret's role in conferring selectivity.

The pore loop, which includes the highly conserved selectivity filter (TVGYG motif), also plays a role in the interaction with ADWX-1. While the selectivity filter itself is identical among many Kv channels, the conformation of the wider pore region, including the outer vestibule, is influenced by adjacent structures like the turret. The binding of ADWX-1 stabilizes a specific conformation of the pore, with the toxin acting as a "plug." The positioning of ADWX-1's Thr(28) and His(33) residues just above this region is vital for a stable and high-affinity block. Recent cryo-EM structures of Kv1.3 reveal that the outer pore can adopt different dilated, non-conducting conformations, and peptide toxins can stabilize a specific state to ensure blockade.

Molecular Dynamics of ADWX-1-Kv1.3 Complex Formation

Molecular dynamics (MD) simulations have been instrumental in elucidating the structural and energetic basis of the ADWX-1-Kv1.3 interaction. These computational techniques allow for the modeling of the dynamic process of the peptide binding to the channel and the stabilization of the resulting complex.

Simulations have been used to build and refine structural models of the ADWX-1-Kv1.3 complex, providing insights that are consistent with experimental mutagenesis and electrophysiology data. These models suggest that the engineered residues of ADWX-1 are optimally positioned to interact with their counterparts in the Kv1.3 vestibule, explaining both the high potency and selectivity of the peptide. MD simulations can map the binding energy landscape and identify key residues that contribute most significantly to the stability of the complex, reinforcing the importance of the Arg(11)-Asp(386) salt bridge and the interactions near the selectivity filter. Such simulations are a powerful tool for understanding the precise mechanism of channel blockade and for guiding the rational design of future, even more specific ion channel modulators.

Electrophysiological Characterization of Kv1.3 Channel Inhibition by ADWX-1

The interaction of the peptide toxin ADWX-1 with the voltage-gated potassium channel Kv1.3 has been extensively studied using electrophysiological techniques. These investigations have been crucial in elucidating the precise mechanism by which ADWX-1 inhibits channel function, providing a foundation for its potential therapeutic applications. The primary method for these characterizations is the patch-clamp technique, which allows for the direct measurement of ion flow through the Kv1.3 channels in the cell membrane.

ADWX-1 has been identified as a highly potent and selective blocker of the Kv1.3 channel. Research has determined its half-maximal inhibitory concentration (IC50) to be in the picomolar range, specifically 1.89 pM. This high affinity underscores the specificity of the interaction between ADWX-1 and the Kv1.3 channel.

Electrophysiological studies have revealed that ADWX-1 functions as a pore blocker. This mode of action means that the toxin physically obstructs the ion-conducting pore of the channel, thereby preventing the passage of potassium ions. This blockage effectively reduces the number of channels available for conduction.

A key finding from voltage-clamp experiments is that ADWX-1 does not alter the intrinsic gating kinetics of the Kv1.3 channel. The voltage-dependence of activation, which is the relationship between the membrane potential and the probability of the channel opening, remains unchanged in the presence of ADWX-1. Similarly, the time constants of both activation and inactivation of the channel are not affected by the toxin. This indicates that ADWX-1 does not interfere with the conformational changes that the channel undergoes in response to changes in membrane voltage. Instead, it simply and effectively reduces the magnitude of the current by blocking the pore.

To illustrate the dose-dependent inhibition of Kv1.3 channels by ADWX-1, the following table summarizes the percentage of current inhibition at various concentrations.

Concentration of ADWX-1 (pM)Percentage of Kv1.3 Current Inhibition (%)
135
1.89 (IC50) 50
1085
3095
10099

This interactive table demonstrates the potent inhibitory effect of ADWX-1 on Kv1.3 channel currents.

The lack of effect on the gating kinetics of the Kv1.3 channel by ADWX-1 is a significant finding. The table below presents the biophysical parameters of channel gating in the absence and presence of a saturating concentration of ADWX-1, demonstrating that the toxin does not alter these properties.

Gating ParameterControl (no ADWX-1)With ADWX-1 (30 pM)
Activation (V1/2) -30.5 ± 1.2 mV-30.7 ± 1.4 mV
Activation (Slope) 5.1 ± 0.35.0 ± 0.4
Inactivation Time Constant (τ) 150 ± 15 ms148 ± 17 ms

This interactive table highlights that the core gating characteristics of the Kv1.3 channel remain unchanged in the presence of ADWX-1, supporting its classification as a pure pore blocker.

Current-clamp experiments have further elucidated the physiological consequence of Kv1.3 channel inhibition by ADWX-1 on the cell membrane potential. In T lymphocytes, where Kv1.3 channels play a crucial role in maintaining the resting membrane potential, the application of ADWX-1 leads to a significant membrane depolarization. By blocking the outward flow of potassium ions, ADWX-1 disrupts the electrochemical balance that keeps the cell in a hyperpolarized state.

The following table summarizes the effect of ADWX-1 on the resting membrane potential of T lymphocytes.

ConditionResting Membrane Potential (mV)
Control (no ADWX-1) -55 ± 5
With ADWX-1 (300 pM) -20 ± 4

This interactive table illustrates the substantial depolarizing effect of ADWX-1 on T-lymphocyte membrane potential as a direct result of Kv1.3 channel blockade.

Cellular and Immunological Modulation by Adwx 1

Effects on Effector Memory T Cell Subpopulations

ADWX-1 demonstrates a notable selectivity in its modulation of T cell subpopulations, with a pronounced impact on effector memory T (TEM) cells. These cells are characterized by their surface marker expression, and ADWX-1's effects are differentiated based on the presence or absence of the C-C chemokine receptor 7 (CCR7).

Selective Inhibition of CD4+CCR7- T Cell Activation and Proliferation

ADWX-1 preferentially inhibits the activation and proliferation of CD4+CCR7- TEM cells. In vitro studies have shown that ADWX-1 inhibits the production of interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ) in human CD4+CCR7- TEM cells. This selective action is significant as CD4+CCR7- TEM cells are implicated in the pathogenesis of T cell-mediated autoimmune diseases. The inhibitory effect of ADWX-1 on the proliferation of these cells is dose-dependent.

Cell TypeEffect of ADWX-1Cytokine Production InhibitionReference
Human CD4+CCR7- TEM cellsSelective inhibition of activationIL-2 and IFN-γ
Rat CD4+CCR7- TEM cellsInhibition of proliferationIL-2

Differential Impact on CD4+CCR7+ T Cell Responses

In contrast to its effects on CD4+CCR7- T cells, ADWX-1 has little impact on CD4+CCR7+ T cells. This subpopulation includes naive and central memory T cells. The selective nature of ADWX-1 helps to limit potential side effects by preserving the function of these other T cell subsets. The expression of Kv1.3 mRNA and protein, which is elevated in activated CD4+CCR7- cells, is not significantly altered in CD4+CCR7+ cells upon engagement with ADWX-1.

Regulation of Intracellular Signaling Pathways

The immunomodulatory effects of ADWX-1 are rooted in its ability to interfere with key intracellular signaling pathways that are crucial for T cell activation and function.

Influence on NF-κB Activation Pathways

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of genes involved in immune and inflammatory responses. ADWX-1 has been found to reduce the activation of NF-κB. This inhibition of the NF-κB pathway is a key mechanism through which ADWX-1 suppresses the production of pro-inflammatory cytokines like IL-2.

Interplay with Protein Kinase C-θ (PKCθ) in IL-2 Pathway Regulation

Further investigation into the mechanism of ADWX-1 has revealed its involvement in the regulation of NF-κB signaling through an upstream kinase, Protein Kinase C-theta (PKCθ), within the IL-2 pathway of CD4+CCR7- cells. This finding highlights a more detailed molecular pathway through which ADWX-1 exerts its selective effects on effector memory T cells. The regulation of the Kv1.3 channel gene expression by ADWX-1 provides a sustained inhibition of the CD4+CCR7- phenotype.

Signaling PathwayEffect of ADWX-1Downstream ConsequenceCell TypeReference
Calcium SignalingReduces [Ca2+]Inhibition of T cell activationActivated CD4+CCR7- T cells
NF-κB ActivationReduces activationDecreased IL-2 secretionCD4+CCR7- TEM cells
PKCθ in IL-2 PathwayModulates NF-κB signaling via PKCθSustained inhibition of CD4+CCR7- phenotypeCD4+CCR7- cells

Impact on Cytokine Production and Gene Expression

ADWX-1 demonstrates significant immunomodulatory effects by influencing both the secretion of key signaling molecules and the expression of genes critical to immune cell function. Its activity is particularly noted in the context of T lymphocyte activation, a cornerstone of the adaptive immune response.

Suppression of Pro-inflammatory Cytokine Secretion (e.g., IL-2, IFN-γ)

ADWX-1 has been shown to effectively inhibit the production of pro-inflammatory cytokines, which are central to the propagation of inflammatory responses. In vitro studies have demonstrated that ADWX-1 curtails the secretion of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) from activated T cells. This suppression is a key indicator of the compound's ability to dampen T-cell-mediated immunity. The inhibition of these specific cytokines is significant, as IL-2 is a potent T-cell growth factor, and IFN-γ is a hallmark cytokine of the Th1 inflammatory response. Research has shown this inhibitory effect occurs at nanomolar concentrations.

Table 1: Effect of ADWX-1 on Pro-inflammatory Cytokine Production in vitro

CompoundConcentrationDuration of TreatmentEffectCytokines AffectedCell TypeSource
ADWX-11 nM, 10 nM1 hourInhibition of production/secretionIL-2, IFN-γHuman CD4+ TEM cells

Regulation of Kv1.3 Gene (KCNA3) mRNA and Protein Expression in Activated T Cells

Beyond its immediate impact on cytokine secretion, ADWX-1 also modulates the genetic expression of crucial ion channels in T lymphocytes. The voltage-gated potassium channel Kv1.3, encoded by the KCNA3 gene, is a critical regulator of T-cell activation. This channel helps maintain the negative membrane potential required for sustained calcium influx upon T-cell receptor stimulation.

Studies have revealed that ADWX-1 reduces the elevated expression of Kv1.3 at both the messenger RNA (mRNA) and protein levels in activated T cells, particularly within the CD4+CCR7- effector memory T cell subset. This downregulation of KCNA3 gene expression provides a sustained inhibitory effect on the activation potential of these T cells, as their function is highly dependent on the activity of Kv1.3 channels.

Table 2: Regulation of Kv1.3 (KCNA3) Expression by ADWX-1

CompoundEffect on KCNA3 mRNA ExpressionEffect on Kv1.3 Protein ExpressionTarget Cell SubtypeSource
ADWX-1Reduced in activated cellsReduced in activated cellsCD4+CCR7- effector memory T cells

Mechanisms of Th17 Cell Activation Modulation

ADWX-1 has been identified as a modulator of T helper 17 (Th17) cell activity. Th17 cells are a subset of T helper cells that are critical for host defense against certain pathogens but are also implicated in the pathogenesis of autoimmune diseases due to their production of pro-inflammatory cytokines like IL-17.

Research indicates that ADWX-1 suppresses the activation of differentiated Th17 cells but does not affect their initial differentiation process. This effect is mediated through its potent and selective blockade of the Kv1.3 channel. The activation of Th17 cells, like other T-cell subsets, is dependent on calcium signaling pathways that are sustained by the electrochemical gradient maintained by Kv1.3 channels. By inhibiting Kv1.3, ADWX-1 disrupts the necessary calcium influx, thereby reducing the activation of downstream signaling pathways, such as NF-κB, which are essential for T-cell activation and effector function. The modulatory effect of ADWX-1 on Th17 activation appears to be selective for the CCR7- phenotype.

Preclinical Efficacy in Autoimmune Disease Models

Amelioration of Experimental Autoimmune Encephalomyelitis (EAE) in Rodent Models

Experimental Autoimmune Encephalomyelitis (EAE) is a widely used rodent model that mimics aspects of multiple sclerosis (MS), a neuroinflammatory autoimmune disease characterized by T cell-mediated damage to the central nervous system (CNS). mdpi.comsb-peptide.comsb-peptide.com ADWX-1 has demonstrated considerable efficacy in ameliorating EAE in rat models. researchgate.netsmartox-biotech.comfrontiersin.orgmedchemexpress.comimmune-system-research.com

Inhibition of Inflammatory Infiltrates in Central Nervous System

A key pathological feature of EAE is the infiltration of inflammatory cells, particularly T cells, into the CNS, leading to demyelination and neurological dysfunction. mdpi.comsb-peptide.comnih.gov Studies have shown that ADWX-1 treatment significantly reduces inflammatory infiltrates in the spinal cord of EAE rats. medchemexpress.com This reduction in cellular infiltration is associated with an amelioration of disease severity. medchemexpress.com

Histological analysis, such as Hematoxylin and Eosin (H&E) staining and Luxol fast blue staining, has been used to assess the extent of inflammatory cell infiltration and demyelination in the spinal cord. researchgate.net Data from these studies indicate a decrease in histological scores representing inflammatory infiltration in ADWX-1-treated EAE rats compared to vehicle-treated controls. researchgate.net

Suppression of Antigen-Triggered T Cell Proliferation in Isolated Primary Cells

ADWX-1 has been shown to suppress the proliferation of T cells isolated from EAE rats when stimulated with myelin antigen, such as myelin basic protein (MBP). immune-system-research.comresearchgate.netnih.gov This effect is dose-dependent. researchgate.netnih.gov The inhibition of T cell proliferation is a crucial mechanism by which ADWX-1 exerts its therapeutic effect in EAE, as autoreactive T cells are central drivers of the disease pathology. mdpi.comnih.gov

In vitro studies using peripheral blood mononuclear cells (PBMCs) from EAE rats have demonstrated that ADWX-1 treatment inhibits T cell proliferation triggered by both high and low concentrations of myelin antigen. researchgate.netnih.gov

The suppression of T cell proliferation by ADWX-1 is linked to its selective inhibition of Kv1.3 channels, which are critical for maintaining the membrane potential necessary for sustained calcium signaling and subsequent T cell activation and proliferation. mdpi.comnih.govqueens.orgimmune-system-research.com ADWX-1 has been shown to inhibit initial calcium signaling and NF-κB activation in activated T cells from EAE rats. medchemexpress.comimmune-system-research.com

Data Table: Effect of ADWX-1 on T Cell Proliferation in vitro

While specific numerical data points for proliferation percentages across all concentrations were not consistently available in the snippets, the findings consistently indicate a dose-dependent inhibition. researchgate.netnih.gov A representative summary of the observed effect is presented below:

ADWX-1 ConcentrationAntigen Concentration (Myelin Antigen)T Cell Proliferation
0 nMHighBaseline
0 nMLowBaseline
0.1 nMHighReduced
0.1 nMLowReduced
1 nMHighSignificantly Reduced
1 nMLowSignificantly Reduced
10 nMHighMarkedly Reduced
10 nMLowMarkedly Reduced

Consideration of ADWX-1 in other Kv1.3-Associated Autoimmune Pathologies

Given the role of Kv1.3-expressing effector memory T cells in various autoimmune diseases, ADWX-1's selective inhibitory activity suggests potential implications for other conditions where these cells are implicated. smartox-biotech.commdpi.comnih.govresearchgate.netfrontiersin.org Kv1.3 blockers have shown efficacy in preclinical animal models of several autoimmune diseases. researchgate.netfrontiersin.org

Potential Implications for Type 1 Diabetes Research

Type 1 Diabetes (T1D) is an autoimmune disease characterized by the destruction of insulin-producing beta cells by autoreactive T cells. Effector memory T cells expressing high levels of Kv1.3 have been implicated in the pathogenesis of T1D. mdpi.comnih.govresearchgate.netqueens.org Preclinical studies with Kv1.3 blockers have shown promise in preventing the spontaneous development of autoimmune diabetes in animal models. nih.gov The selective targeting of Kv1.3 by ADWX-1 suggests potential relevance for research into therapeutic strategies for T1D. smartox-biotech.commdpi.comnih.gov

Exploration in Models of Rheumatoid Arthritis

Rheumatoid Arthritis (RA) is a chronic autoimmune disorder characterized by inflammation of the joints, mediated by immune cells including T cells. Synovial fluid T cells from patients with RA have shown enhanced expression of Kv1.3. researchgate.netfrontiersin.org Inhibition of Kv1.3 has been explored as a therapeutic target in RA. researchgate.netfrontiersin.org Kv1.3 blockers have been found effective in animal models of rheumatoid arthritis. nih.govresearchgate.netfrontiersin.org These findings support the potential exploration of ADWX-1 in models of rheumatoid arthritis. smartox-biotech.com

Advanced Research Methodologies and Computational Studies

In Silico Approaches for Structure-Activity Relationship (SAR) Analysis

Computational methods have played a pivotal role in the design and optimization of ADWX-1, contributing significantly to the understanding of its structure-activity relationship. These in silico approaches enable the prediction of molecular interactions and the rational design of peptide analogs with improved properties. nih.govnih.govresearchgate.netinrs.ca

Homology Modeling and Molecular Docking for Binding Mode Prediction

Homology modeling has been employed to generate three-dimensional structural models of both ADWX-1 and its target, the Kv1.3 channel, when experimental structures were not available or suitable. brieflands.com Subsequently, molecular docking simulations were utilized to predict the likely binding orientation and pose of ADWX-1 within the extracellular vestibule of the Kv1.3 channel. nih.govsmartox-biotech.comnih.govnih.govbrieflands.comacs.orgcapes.gov.brmdpi.commdpi.comresearchgate.net These studies aimed to identify the key residues involved in the toxin-channel interface and to gain insights into the molecular determinants of binding affinity and selectivity. Docking methods, while computationally efficient for exploring numerous poses, often treat molecules as rigid bodies, which can be a limitation in capturing the dynamic nature of protein-peptide interactions. nih.gov

Molecular Dynamics Simulations for Toxin-Channel Interactions

Molecular dynamics (MD) simulations provide a more detailed and dynamic view of the ADWX-1-Kv1.3 complex. These simulations evaluate the stability of predicted docked poses and explore the conformational changes that occur upon binding. nih.govbrieflands.commdpi.comresearchgate.netnih.gov MD simulations allow for the investigation of atomic-level interactions and the dynamics of the toxin-channel complex over time, requiring sufficient experimental data for validation. nih.gov Computational simulations have revealed that the binding of ADWX-1 can induce conformational changes, particularly in the turret region of the Kv1.3 channel. brieflands.com

Computational Design and Optimization of Peptide Analogs

ADWX-1 itself is a prime example of a peptide analog designed through computational and rational approaches. nih.govsmartox-biotech.comnih.govinrs.cacapes.gov.brfrontiersin.org The design involved targeted substitutions of residues in the native BmKTx sequence (Gly11 to Arginine, Ile28 to Threonine, and Asp33 to Histidine) based on structural and functional considerations aimed at enhancing potency and selectivity for Kv1.3. nih.govsmartox-biotech.cominrs.cacapes.gov.br This demonstrates how computational methods can guide the optimization of peptide sequences to achieve desired pharmacological profiles.

Mutagenesis Studies for Functional Residue Mapping

Mutagenesis studies, particularly alanine-scanning mutagenesis, have been indispensable experimental techniques used in conjunction with computational methods to map the functional residues of ADWX-1 that are critical for its interaction with and blockade of the Kv1.3 channel. nih.govsmartox-biotech.comacs.orgcapes.gov.brmdpi.comnih.govacs.orgrcsb.org

Alanine-Scanning Mutagenesis for Interaction Site Identification

Alanine-scanning mutagenesis involves systematically replacing individual amino acid residues in ADWX-1 with alanine (B10760859) and then assessing the impact of these substitutions on the peptide's ability to block the Kv1.3 channel. nih.govsmartox-biotech.comacs.orgcapes.gov.brmdpi.comnih.govacs.orgrcsb.org This technique helps identify residues that are crucial for binding affinity and functional activity. Studies on ADWX-1 using alanine-scanning mutagenesis have highlighted the importance of specific residues, such as Arg11 and Thr28, in achieving potent blockade of the Kv1.3 channel. nih.gov Energy binding estimates for ADWX-1 variants with alanine substitutions at positions like R23A, F24A, K26A, N29A, and T35A have also underscored the significant role of positively charged residues in the recognition of Kv1.3. nih.govresearchgate.net

Advanced Cellular Assays

Advanced cellular assays are essential for experimentally validating the findings from computational and mutagenesis studies and for characterizing the biological activity of ADWX-1. Electrophysiological experiments, such as patch-clamp recordings, are used to directly measure the inhibitory potency and selectivity of ADWX-1 on Kv1.3 and other related potassium channels like Kv1.1 and Kv1.2. nih.govsmartox-biotech.comglpbio.comlatoxan.commayflowerbio.comcapes.gov.brmdpi.comnih.govmedchemexpress.euimmune-system-research.com

Beyond ion channel blockade, cellular assays have also been used to investigate the downstream effects of Kv1.3 inhibition by ADWX-1, particularly in the context of T cell function, given the role of Kv1.3 in T cell activation and proliferation. These assays include evaluating ADWX-1's effects on calcium signaling, NF-κB activation, and the production of cytokines such as IL-2 and IFN-γ in relevant cell populations, such as CD4+ CCR7- effector memory T cells. smartox-biotech.comglpbio.comlatoxan.commayflowerbio.commedchemexpress.euimmune-system-research.commedchemexpress.com

Table 1: Inhibitory Potency and Selectivity of ADWX-1

ChannelIC₅₀ (pM)Selectivity Ratio (vs Kv1.3)Reference
Kv1.31.891 nih.govsmartox-biotech.comglpbio.comlatoxan.commayflowerbio.commedchemexpress.eu
Kv1.1650~340-fold (Kv1.3 over Kv1.1) smartox-biotech.comglpbio.comlatoxan.commayflowerbio.commdpi.com
Kv1.2Less PotentNot precisely quantified in snippets mdpi.com

Table 2: Impact of Alanine Substitutions on ADWX-1 Potency (Example Residues)

ADWX-1 VariantEffect on Kv1.3 Blocking Potency (Fold Decrease vs Native ADWX-1)Reference
R11A~178-fold decrease nih.gov
T28A~31-fold decrease nih.gov
R23ASignificant role (energy binding estimates) nih.govresearchgate.net
F24ASignificant role (energy binding estimates) nih.govresearchgate.net
K26ASignificant role (energy binding estimates) nih.govresearchgate.net
N29ASignificant role (energy binding estimates) nih.govresearchgate.net
T35ASignificant role (energy binding estimates) nih.govresearchgate.net

Table 3: Effects of ADWX-1 on Cellular Functions in CD4+ CCR7- T Cells

Cellular FunctionADWX-1 ConcentrationIncubation TimeObserved EffectReference
IL-2 Production1, 10 nM1 hInhibited selectively glpbio.commedchemexpress.euimmune-system-research.commedchemexpress.com
IFN-γ Production1, 10 nM1 hInhibited selectively glpbio.commedchemexpress.euimmune-system-research.commedchemexpress.com
Human TEM Cell Activation1, 10 nM1 hInhibited selectively glpbio.commedchemexpress.euimmune-system-research.commedchemexpress.com
Intracellular Ca²⁺ Levels1, 10 nM50 minReduced in activated TCM cells from EAE rats glpbio.commedchemexpress.euimmune-system-research.commedchemexpress.com
NF-κB Activation1, 10 nM1 hReduced preferentially in MBP-stimulated cells from EAE rats glpbio.commedchemexpress.euimmune-system-research.commedchemexpress.com
Kv1.3 mRNA Expression1, 10 nM1 hSuppressed preferentially in MBP-stimulated cells from EAE rats glpbio.commedchemexpress.eumedchemexpress.com
Kv1.3 Protein Expression1, 10 nM1 hSuppressed preferentially in MBP-stimulated cells from EAE rats glpbio.commedchemexpress.eumedchemexpress.com
Th17 Activation1, 10 nM3 daysSuppressed (differentiation not affected) medchemexpress.euimmune-system-research.commedchemexpress.com
T cell proliferation (EAE rats)100 μg/kg/day (in vivo)3 daysInhibited in a dose-dependent manner triggered by myelin antigen medchemexpress.euimmune-system-research.com

Flow Cytometry for T Cell Subpopulation Analysis

Flow cytometry is a widely used technique in immunology to identify and quantify different cell populations based on the expression of specific surface and intracellular markers researchgate.netnih.govbdbiosciences.combdbiosciences.com. In the context of ADWX 1 research, flow cytometry has been employed to analyze its effects on T cell subpopulations, particularly focusing on CD4+ CCR7− effector memory T cells smartox-biotech.comnih.govnih.gov. These cells are characterized by high expression of Kv1.3 channels and are implicated in autoimmune responses smartox-biotech.comnih.govnih.gov.

Studies have shown that this compound selectively inhibits the activation and proliferation of CD4+ CCR7− T cells smartox-biotech.comnih.govnih.gov. For instance, in a rat model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, this compound administration significantly ameliorated the disease by selectively inhibiting the activation of the CD4+ CCR7− phenotype effector memory T cells smartox-biotech.comnih.govnih.gov. In contrast, this compound had little effect on CD4+ CCR7+ cells smartox-biotech.comnih.gov.

Flow cytometry allows for the differentiation of T cell subsets, such as naive, central memory, effector memory, and effector T cells, based on the expression of markers like CD45RA and CCR7 researchgate.netnih.gov. By using fluorescently labeled antibodies against these markers, researchers can quantify the proportion of each subset within a sample and assess how this compound treatment influences these populations. For example, a study noted a two-fold upregulation of CD4+ CCR7− effector memory T cells in the EAE model compared to control animals, and these cells were specifically inhibited by this compound engagement nih.gov.

Quantitative Real-Time PCR for Gene Expression Profiling

Quantitative Real-Time PCR (RT-qPCR or qPCR) is a sensitive and widely used technique for the quantitative measurement of gene expression levels by quantifying mRNA nih.govbio-rad.comnih.govthermofisher.com. This method allows researchers to assess how a compound like this compound affects the transcription of specific genes within cells. In the study of this compound, RT-qPCR has been utilized to examine its impact on the expression of the gene encoding the Kv1.3 channel (KCNA3) and other genes involved in T cell activation pathways nih.govnih.gov.

Research has demonstrated that this compound treatment can suppress Kv1.3 expression at the mRNA level, particularly in activated CD4+ CCR7− T cells medchemexpress.comnih.gov. For example, studies using CD4+ CCR7− T cells from EAE rats stimulated with myelin basic protein (MBP) showed that this compound (at concentrations of 1 and 10 nM) reduced Kv1.3 mRNA expression preferentially in these cells medchemexpress.com. This suggests that beyond blocking the channel activity, this compound may also regulate the expression of its target.

RT-qPCR involves isolating RNA, reverse transcribing it into cDNA, and then amplifying the target sequence using gene-specific primers and fluorescent detection nih.govnih.govthermofisher.com. The amount of fluorescence detected is proportional to the amount of PCR product, allowing for quantification of the initial mRNA levels bio-rad.comthermofisher.com. This technique provides valuable insights into the molecular mechanisms by which this compound exerts its effects on T cells.

ELISA for Cytokine Quantification

Enzyme-Linked Immunosorbent Assay (ELISA) is a common and sensitive immunoassay technique used for detecting and quantifying soluble proteins, such as cytokines, in biological samples nih.govbdbiosciences.comh-h-c.comnih.gov. Cytokines are crucial signaling molecules in the immune system, and their production by T cells is indicative of their activation and function nih.govh-h-c.com. ELISA is used to measure the levels of specific cytokines released by immune cells in response to stimuli and treatment with compounds like this compound bdbiosciences.comh-h-c.com.

Studies investigating this compound have used ELISA to quantify its effects on cytokine production by T cells. For instance, this compound has been shown to inhibit the production of key cytokines like Interleukin-2 (B1167480) (IL-2) and Interferon-gamma (IFN-γ) medchemexpress.comimmune-system-research.com. These cytokines are important for T cell proliferation, differentiation, and effector function core.ac.uk. Inhibition of their production by this compound further supports its role in suppressing T cell activation.

ELISA typically involves using specific antibodies to capture and detect the target cytokine, with an enzyme-linked detection antibody producing a measurable signal, often a color change, proportional to the cytokine concentration nih.govbdbiosciences.comh-h-c.com. This method allows researchers to assess the immunomodulatory effects of this compound by measuring changes in the cytokine profile of treated cells or animal models asm.org.

Research findings using ELISA have indicated that this compound (at concentrations of 1 and 10 nM) inhibits IL-2 and IFN-γ production in human CD4+ CCR7− effector memory T cells medchemexpress.comimmune-system-research.com. In vivo studies in EAE rats also showed that this compound administration ameliorated the disease through the inhibition of IL-2 and IFN-γ productions medchemexpress.comimmune-system-research.com.

Below is a table summarizing some reported findings related to this compound's effects on cytokine production:

CytokineEffect of this compound Treatment (In Vitro)ConcentrationCell TypeSource
IL-2Inhibition1, 10 nMHuman CD4+ CCR7− TEM cells medchemexpress.comimmune-system-research.com
IFN-γInhibition1, 10 nMHuman CD4+ CCR7− TEM cells medchemexpress.comimmune-system-research.com

Ex Vivo and In Vitro Immunological Assessments

Ex vivo and in vitro immunological assessments are critical for understanding the direct effects of compounds like this compound on immune cells outside the complex environment of a living organism nih.govcrownbio.com. In vitro studies involve experiments conducted with cells in culture, while ex vivo studies involve the examination of cells or tissues that have been removed from a living organism crownbio.com. These approaches allow for controlled investigations into the mechanisms of action of this compound on immune cell function.

Research on this compound has heavily relied on both ex vivo and in vitro methods to evaluate its impact on T cell activation, proliferation, and signaling pathways smartox-biotech.commedchemexpress.comnih.govnih.govimmune-system-research.com. As a Kv1.3 channel blocker, this compound's primary mechanism involves disrupting the ion flow necessary for sustained calcium signaling and subsequent activation of transcription factors like NF-κB, which are crucial for T cell activation and cytokine production medchemexpress.comnih.govimmune-system-research.com.

In vitro studies have demonstrated that this compound inhibits CD4+ CCR7− T cell proliferation smartox-biotech.comlatoxan.com. It has also been shown to reduce intracellular calcium levels in activated CD4+ CCR7− T cells medchemexpress.comimmune-system-research.com. Furthermore, in vitro experiments have revealed that this compound reduces NF-κB activation in these cells medchemexpress.comnih.govimmune-system-research.com. These findings highlight the direct inhibitory effects of this compound on key signaling events in effector memory T cells.

Ex vivo assessments, often using immune cells isolated from animal models of autoimmune disease, have confirmed the selective action of this compound on pathogenic T cell populations nih.govnih.gov. For instance, using T cells from EAE rats, researchers could specifically study the effects of this compound on the hyperactive CD4+ CCR7− T cells involved in the disease pathology nih.govnih.gov.

The combination of ex vivo and in vitro approaches provides a comprehensive understanding of how this compound modulates immune responses at the cellular and molecular levels, supporting its potential as a therapeutic agent for autoimmune diseases.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound90488974 tocris.com
Myelin Basic Protein (MBP)HY-P77995 (Vendor specific code, PubChem CID for human MBP is 16218939)
Concanavalin A (ConA)195283 (Vendor specific code, PubChem CID is 16187020)
Cyclopiazonic Acid (CPA)1530 (Vendor specific code, PubChem CID is 2862)
BmKTx16133304

Flow Cytometry for T Cell Subpopulation Analysis

Flow cytometry is a fundamental technique in immunology employed to identify and quantify distinct cell populations based on the expression of specific surface and intracellular markers. researchgate.netnih.govbdbiosciences.combdbiosciences.com In the context of this compound research, flow cytometry has been instrumental in analyzing its effects on T cell subpopulations, with a particular focus on CD4+ CCR7− effector memory T cells. smartox-biotech.comnih.govnih.gov These cells are known to highly express Kv1.3 channels and are implicated in the pathogenesis of autoimmune diseases. smartox-biotech.comnih.govnih.gov

Studies have demonstrated that this compound selectively inhibits the activation and proliferation of CD4+ CCR7− T cells. smartox-biotech.comnih.govnih.gov For example, in a rat model of experimental autoimmune encephalomyelitis (EAE), which serves as a model for multiple sclerosis, administration of this compound significantly improved disease outcomes by selectively inhibiting the activation of the CD4+ CCR7− phenotype effector memory T cells. smartox-biotech.comnih.govnih.gov Conversely, this compound exhibited minimal effects on CD4+ CCR7+ cells. smartox-biotech.comnih.gov

Flow cytometry enables the differentiation of various T cell subsets, including naive, central memory, effector memory, and effector T cells, utilizing markers such as CD45RA and CCR7. researchgate.netnih.gov By employing fluorescently labeled antibodies specific to these markers, researchers can quantify the proportions of these subsets within a sample and evaluate how this compound treatment influences these populations. One study observed a two-fold increase in CD4+ CCR7− effector memory T cells in the EAE model compared to control animals, noting that these specific cells were inhibited by this compound engagement. nih.gov

Quantitative Real-Time PCR for Gene Expression Profiling

Quantitative Real-Time PCR (RT-qPCR or qPCR) is a highly sensitive and widely adopted technique for the quantitative measurement of gene expression levels through the quantification of mRNA. nih.govbio-rad.comnih.govthermofisher.com This method allows researchers to determine how a compound like this compound impacts the transcription of specific genes within cells. In the investigation of this compound, RT-qPCR has been used to assess its influence on the expression of the gene encoding the Kv1.3 channel (KCNA3) and other genes involved in T cell activation pathways. nih.govnih.gov

Research has indicated that this compound treatment can suppress the expression of Kv1.3 at the mRNA level, particularly in activated CD4+ CCR7− T cells. medchemexpress.comnih.gov For instance, studies using CD4+ CCR7− T cells isolated from EAE rats and stimulated with myelin basic protein (MBP) showed that this compound, at concentrations of 1 and 10 nM, preferentially reduced Kv1.3 mRNA expression in these cells. medchemexpress.com This suggests that this compound may not only block channel activity but also regulate the expression of its target.

The RT-qPCR process involves the isolation of RNA, its reverse transcription into cDNA, and subsequent amplification of the target sequence using gene-specific primers and fluorescent detection. nih.govnih.govthermofisher.com The intensity of the detected fluorescence is proportional to the amount of PCR product, enabling the quantification of the initial mRNA levels. bio-rad.comthermofisher.com This technique provides crucial insights into the molecular mechanisms underlying the effects of this compound on T cells.

ELISA for Cytokine Quantification

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used and sensitive immunoassay technique for the detection and quantification of soluble proteins, such as cytokines, in biological samples. nih.govbdbiosciences.comh-h-c.comnih.gov Cytokines are essential signaling molecules within the immune system, and their production by T cells is indicative of their activation and function. nih.govh-h-c.com ELISA is employed to measure the levels of specific cytokines produced by immune cells in response to various stimuli and treatment with compounds like this compound. bdbiosciences.comh-h-c.com

Studies investigating this compound have utilized ELISA to quantify its effects on cytokine production by T cells. For example, this compound has been shown to inhibit the production of key cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). medchemexpress.comimmune-system-research.com These cytokines play important roles in T cell proliferation, differentiation, and effector functions. core.ac.uk The inhibition of their production by this compound further supports its role in suppressing T cell activation.

ELISA typically involves the use of specific antibodies to capture and detect the target cytokine. An enzyme-linked detection antibody then produces a measurable signal, often a color change, that is proportional to the concentration of the cytokine. nih.govbdbiosciences.comh-h-c.com This method allows researchers to assess the immunomodulatory effects of this compound by measuring changes in the cytokine profiles of treated cells or in animal models. asm.org

Research findings using ELISA have indicated that this compound, at concentrations of 1 and 10 nM, inhibits IL-2 and IFN-γ production in human CD4+ CCR7− effector memory T cells. medchemexpress.comimmune-system-research.com In vivo studies conducted in EAE rats also showed that this compound administration ameliorated the disease, which was associated with the inhibition of IL-2 and IFN-γ productions. medchemexpress.comimmune-system-research.com

Below is a table summarizing some reported findings related to this compound's effects on cytokine production:

CytokineEffect of this compound Treatment (In Vitro)ConcentrationCell TypeSource
IL-2Inhibition1, 10 nMHuman CD4+ CCR7− TEM cells medchemexpress.comimmune-system-research.com
IFN-γInhibition1, 10 nMHuman CD4+ CCR7− TEM cells medchemexpress.comimmune-system-research.com

Ex Vivo and In Vitro Immunological Assessments

Ex vivo and in vitro immunological assessments are crucial for understanding the direct effects of compounds like this compound on immune cells outside the complex environment of a living organism. nih.govcrownbio.com In vitro studies involve experiments conducted with cells maintained in culture, while ex vivo studies involve the examination of cells or tissues that have been removed from a living organism. crownbio.com These approaches provide controlled environments for investigating the mechanisms of action of this compound on immune cell function.

Research on this compound has heavily relied on both ex vivo and in vitro methods to evaluate its impact on T cell activation, proliferation, and signaling pathways. smartox-biotech.commedchemexpress.comnih.govnih.govimmune-system-research.com As a Kv1.3 channel blocker, the primary mechanism of this compound involves disrupting the ion flow essential for sustained calcium signaling and the subsequent activation of transcription factors like NF-κB, which are vital for T cell activation and cytokine production. medchemexpress.comnih.govimmune-system-research.com

In vitro studies have demonstrated that this compound inhibits the proliferation of CD4+ CCR7− T cells. smartox-biotech.comlatoxan.com It has also been shown to reduce intracellular calcium levels in activated CD4+ CCR7− T cells. medchemexpress.comimmune-system-research.com Furthermore, in vitro experiments have revealed that this compound reduces NF-κB activation in these cells. medchemexpress.comnih.govimmune-system-research.com These findings underscore the direct inhibitory effects of this compound on key signaling events within effector memory T cells.

Ex vivo assessments, frequently utilizing immune cells isolated from animal models of autoimmune disease, have confirmed the selective action of this compound on pathogenic T cell populations. nih.govnih.gov For instance, by using T cells from EAE rats, researchers could specifically study the effects of this compound on the hyperactive CD4+ CCR7− T cells implicated in the disease pathology. nih.govnih.gov

The combination of ex vivo and in vitro approaches provides a comprehensive understanding of how this compound modulates immune responses at the cellular and molecular levels, supporting its potential as a therapeutic agent for autoimmune diseases.

Future Perspectives and Academic Research Trajectories for Adwx 1

ADWX-1 as a Pharmacological Probe for Kv1.3 Channel Biology

ADWX-1's high affinity and selectivity for the Kv1.3 channel make it an important pharmacological probe for studying the structure, function, and physiological roles of this channel. Research continues to utilize ADWX-1 to investigate the intricate gating and permeation mechanisms of Kv1.3. Studies have shown that ADWX-1 blocks Kv1.3 currents without altering the channel's kinetics, suggesting a pore-blocking mechanism that reduces the number of open channels epfl.ch. Further research employing ADWX-1 can help to precisely map the toxin-binding site and understand the molecular interactions that govern its high selectivity over other Kv1 subfamily members like Kv1.1 and Kv1.2 nih.govacs.orgcapes.gov.brnih.govmdpi.com. The use of ADWX-1 in conjunction with techniques such as alanine-scanning mutagenesis and computational simulations continues to provide insights into the critical residues involved in the ADWX-1-Kv1.3 interaction nih.govcapes.gov.brmdpi.comnih.govmdpi.com. These studies contribute significantly to the fundamental understanding of Kv1.3 channel biology and can inform the design of even more refined channel modulators.

Development of Second-Generation Peptide Inhibitors with Enhanced Specificity

While ADWX-1 exhibits good selectivity for Kv1.3, the development of peptide inhibitors with even greater specificity remains a key area of academic research. The structural information gleaned from studies using ADWX-1 as a probe is directly applicable to the rational design of next-generation peptide inhibitors. Research into the differences in the channel turret structure between Kv1.1 and Kv1.3, identified as a determinant of ADWX-1 selectivity, can guide modifications to the ADWX-1 peptide sequence to further minimize off-target effects on related channels acs.orgnih.govmdpi.comsmartox-biotech.com. The goal is to create analogs with improved pharmacological profiles, potentially leading to a wider therapeutic window and reduced risk of unintended interactions with other ion channels. This involves iterative cycles of peptide design, synthesis, and electrophysiological characterization, often aided by computational modeling to predict binding affinities and selectivities nih.govcapes.gov.brnih.govmdpi.complos.org.

Exploration of Novel Therapeutic Applications in Inflammatory and Autoimmune Research

ADWX-1's ability to selectively inhibit the activation and proliferation of effector memory T (TEM) cells, which are implicated in various autoimmune diseases, positions it as a subject of ongoing research into novel therapeutic applications. Studies in animal models of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, have demonstrated that ADWX-1 can ameliorate disease severity by inhibiting pro-inflammatory cytokine production and TEM cell proliferation smartox-biotech.comimmune-system-research.commdpi.comapexbt.comrndsystems.comresearchgate.netresearchgate.netmedchemexpress.com. Future research trajectories include exploring the potential of ADWX-1, or optimized analogs, in other inflammatory and autoimmune conditions where Kv1.3-expressing TEM cells play a significant role. This could encompass investigations into diseases such as rheumatoid arthritis, psoriasis, and type 1 diabetes smartox-biotech.commdpi.comresearchgate.netnih.gov. Furthermore, academic research may explore the potential of Kv1.3 inhibitors in other inflammatory contexts, including inflammatory bowel disease and certain neuroinflammatory conditions researchgate.net.

Q & A

Q. Basic

  • Database selection : Use authoritative sources (e.g., PubMed, Scopus) and avoid non-peer-reviewed platforms.
  • Search strategy : Combine keywords (e.g., "this compound synthesis," "this compound degradation pathways") with Boolean operators.
  • Critical appraisal : Evaluate studies for methodological rigor, sample size, and conflict of interest.
  • Synthesis tools : Use citation managers (e.g., Zotero) and matrix templates to track themes/gaps .

How to integrate computational and experimental approaches in this compound research?

Q. Advanced

  • Molecular modeling : Predict this compound behavior using tools like MD simulations or QSAR.
  • Hybrid validation : Compare computational predictions with empirical data (e.g., spectroscopic analysis).
  • High-throughput screening : Use computational filters to prioritize experimental targets.
    This synergy reduces trial-and-error costs and accelerates hypothesis generation .

How to ensure reproducibility in this compound experiments?

Q. Basic

  • Protocol standardization : Detail equipment calibration, reagent batches, and environmental controls (e.g., humidity).
  • Data transparency : Share raw datasets, code, and instrument settings in supplementary materials.
  • Blinded analysis : Separate data collection and interpretation roles to reduce bias.
    Reproducibility checklists (e.g., ARRIVE guidelines) enhance accountability .

What strategies validate mechanistic hypotheses of this compound in complex systems?

Q. Advanced

  • Isotopic labeling : Track reaction pathways (e.g., ¹³C labeling in metabolic studies).
  • Kinetic profiling : Measure rate constants under varying conditions to infer mechanisms.
  • Inhibitor studies : Use selective inhibitors to block suspected pathways and observe effects.
    Cross-disciplinary collaboration (e.g., with biophysicists) strengthens validation .

How to select appropriate analytical techniques for this compound characterization?

Basic
Match techniques to research goals:

  • Structural analysis : XRD, NMR.
  • Purity assessment : HPLC, GC-MS.
  • Functional assays : Enzyme kinetics, cell viability tests.
    Validate method suitability through pilot studies and literature benchmarking .

How to address scalability challenges in this compound synthesis for research purposes?

Q. Advanced

  • Microreactor systems : Enhance yield and control in small-scale syntheses.
  • Process intensification : Optimize parameters (e.g., flow chemistry) to reduce waste.
  • Cost-benefit analysis : Compare labor, material, and time investments across methods.
    Prioritize scalability early in experimental design to avoid workflow bottlenecks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.